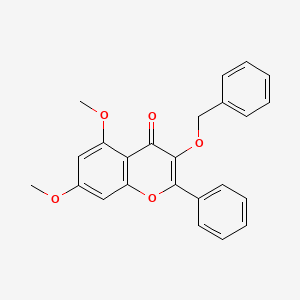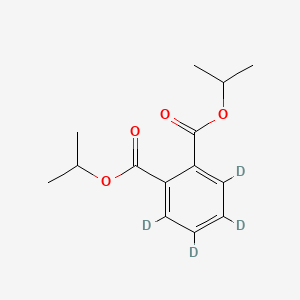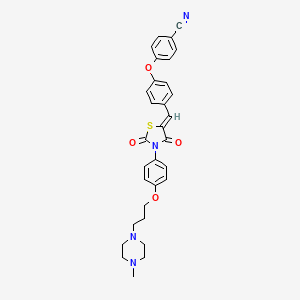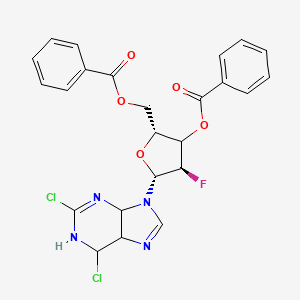
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine is a highly complex compound known for its exceptional antiviral properties. It is particularly effective against a wide range of viral infections, including those caused by herpes viruses and retroviruses. The compound’s efficacy stems from its ability to extensively hinder viral DNA synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of protective groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound requires stringent quality control measures to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine has a wide range of scientific research applications:
Chemistry: It serves as a crucial building block for the synthesis of other complex molecules.
Biology: The compound is used in studies related to viral DNA synthesis and inhibition.
Medicine: Its antiviral properties make it a potential candidate for the development of antiviral drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine involves the inhibition of viral DNA synthesis. The compound targets viral DNA polymerase, preventing the replication of viral DNA. This action effectively halts the proliferation of the virus, making it a potent antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropurine: A simpler compound with similar antiviral properties but less efficacy.
9-(2-Deoxy-2-fluoro-D-arabinofuranosyl)adenine: Another nucleoside analog with antiviral activity.
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)purine: A compound with structural similarities but different functional groups.
Uniqueness
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine stands out due to its high efficacy in inhibiting viral DNA synthesis and its broad-spectrum antiviral activity. Its unique combination of functional groups and structural features contribute to its exceptional antiviral properties.
Eigenschaften
Molekularformel |
C24H21Cl2FN4O5 |
|---|---|
Molekulargewicht |
535.3 g/mol |
IUPAC-Name |
[(2R,4R,5R)-3-benzoyloxy-5-(2,6-dichloro-1,4,5,6-tetrahydropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21Cl2FN4O5/c25-19-17-20(30-24(26)29-19)31(12-28-17)21-16(27)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-21H,11H2,(H,29,30)/t15-,16-,17?,18?,19?,20?,21-/m1/s1 |
InChI-Schlüssel |
DCUZDSSMGHTAIX-CDFSWESLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3N=C(NC4Cl)Cl)F)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4C3N=C(NC4Cl)Cl)F)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
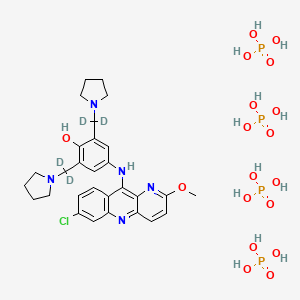

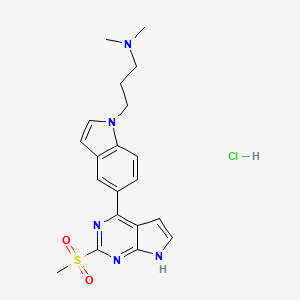
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
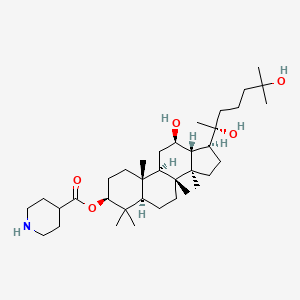
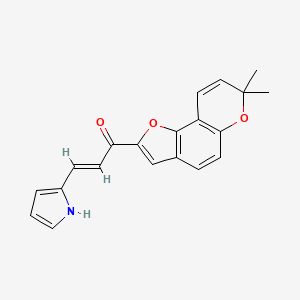
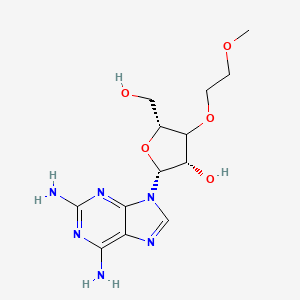
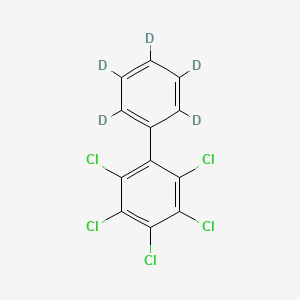
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
